Egrifta
Description
Structure
2D Structure
Properties
Key on ui mechanism of action |
By acting on the pituitary cells in the brain, tesamorelin stimulates production and release of the endogenous hormone (hGRF). Tesamorelin therapy predisposes the patient to glucose intolerance and can also increase the risk of type 2 diabetes, so the drug is contraindicated in pregnancy. |
|---|---|
CAS No. |
218949-48-5 |
Molecular Formula |
C221H366N72O67S |
Molecular Weight |
5136 g/mol |
IUPAC Name |
(4S)-4-[[2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(E)-hex-3-enoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C221H366N72O67S/c1-25-28-30-53-163(308)260-145(92-120-54-58-122(299)59-55-120)198(343)255-116(21)179(324)276-150(96-169(316)317)199(344)256-117(22)180(325)291-172(111(16)26-2)214(359)284-147(91-119-43-31-29-32-44-119)206(351)293-174(118(23)298)215(360)285-149(95-162(230)307)205(350)289-155(104-297)210(355)280-146(93-121-56-60-123(300)61-57-121)203(348)267-130(51-41-83-248-220(240)241)186(331)266-126(46-34-36-78-223)197(342)290-171(110(14)15)212(357)283-141(87-106(6)7)183(328)252-100-166(311)258-133(63-70-157(225)302)190(335)278-144(90-109(12)13)202(347)288-152(101-294)208(353)257-115(20)178(323)262-128(49-39-81-246-218(236)237)185(330)265-125(45-33-35-77-222)189(334)277-143(89-108(10)11)201(346)279-142(88-107(8)9)200(345)272-137(66-73-160(228)305)195(340)282-151(97-170(318)319)207(352)292-173(112(17)27-3)213(358)274-139(76-85-361-24)196(341)287-153(102-295)209(354)268-131(52-42-84-249-221(242)243)187(332)270-135(64-71-158(226)303)192(337)269-132(62-69-156(224)301)182(327)251-99-165(310)259-134(67-74-167(312)313)191(336)286-154(103-296)211(356)281-148(94-161(229)306)204(349)273-136(65-72-159(227)304)193(338)271-138(68-75-168(314)315)194(339)264-124(47-37-79-244-216(232)233)181(326)250-98-164(309)253-113(18)176(321)261-127(48-38-80-245-217(234)235)184(329)254-114(19)177(322)263-129(50-40-82-247-219(238)239)188(333)275-140(175(231)320)86-105(4)5/h28-32,43-44,54-61,105-118,124-155,171-174,294-300H,25-27,33-42,45-53,62-104,222-223H2,1-24H3,(H2,224,301)(H2,225,302)(H2,226,303)(H2,227,304)(H2,228,305)(H2,229,306)(H2,230,307)(H2,231,320)(H,250,326)(H,251,327)(H,252,328)(H,253,309)(H,254,329)(H,255,343)(H,256,344)(H,257,353)(H,258,311)(H,259,310)(H,260,308)(H,261,321)(H,262,323)(H,263,322)(H,264,339)(H,265,330)(H,266,331)(H,267,348)(H,268,354)(H,269,337)(H,270,332)(H,271,338)(H,272,345)(H,273,349)(H,274,358)(H,275,333)(H,276,324)(H,277,334)(H,278,335)(H,279,346)(H,280,355)(H,281,356)(H,282,340)(H,283,357)(H,284,359)(H,285,360)(H,286,336)(H,287,341)(H,288,347)(H,289,350)(H,290,342)(H,291,325)(H,292,352)(H,293,351)(H,312,313)(H,314,315)(H,316,317)(H,318,319)(H4,232,233,244)(H4,234,235,245)(H4,236,237,246)(H4,238,239,247)(H4,240,241,248)(H4,242,243,249)/b30-28+/t111?,112?,113-,114-,115-,116-,117-,118?,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,171-,172-,173-,174-/m0/s1 |
InChI Key |
QBEPNUQJQWDYKU-SZIVHBGHSA-N |
SMILES |
CCC=CCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)N |
Isomeric SMILES |
CC/C=C/CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)CC)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C(C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N |
Canonical SMILES |
CCC=CCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)N |
Synonyms |
Tesamorelin; Egrifta |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Tesamorelin Action
Tesamorelin-GHRH Receptor Binding Dynamics
Tesamorelin's primary mechanism involves binding to and activating GHRH receptors, which are G protein-coupled receptors (GPCRs). biotechpeptides.comcorepeptides.comcorepeptides.comdrugbank.comhres.catheratech.compatsnap.comnih.govnih.govpatsnap.com This binding event is crucial for initiating the downstream signaling cascades that lead to GH secretion. biotechpeptides.comcorepeptides.comcorepeptides.comtheratech.comnih.gov
Agonistic Potency and Binding Affinity to Pituitary Somatotroph GHRH Receptors
Tesamorelin acts as an agonist at the GHRH receptor, meaning it binds to the receptor and activates it, similar to the natural hormone GHRH. nih.govhres.catheratech.compatsnap.comnih.govpatsnap.com Studies suggest that tesamorelin binds to human GHRH receptors with potency similar to that of natural GHRH in in vitro studies. hres.catheratech.com The N-terminal modification in tesamorelin is reported to increase its potency and stability relative to the natural peptide. Compared to human GHRH-(1-29)-NH2, synthetic modified GHRH agonists administered subcutaneously could be significantly more potent in stimulating GH release with higher binding affinities for GHRH receptors on rat pituitary cells. nih.gov Tesamorelin's 44-amino acid structure, particularly the N-terminal modification, is suggested to provide improved binding affinity to GHRH receptors. tryeden.com
Conformational Changes in GHRH Receptors Induced by Tesamorelin Interaction
Binding of Tesamorelin to GHRH receptors is hypothesized to induce structural alterations in the receptor. biotechpeptides.comcorepeptides.comcorepeptides.com Researchers propose that this binding causes significant conformational changes, notably involving transmembrane helix 6 (TM6). corepeptides.comcorepeptides.com This conformational shift is thought to expose the intracellular side of the receptor, facilitating coupling with intracellular G proteins. corepeptides.comcorepeptides.comnih.gov These conformational changes are essential for activating the downstream intracellular signaling pathways. biotechpeptides.comnih.gov Cryo-EM studies of GHRH agonists bound to GHRHR have provided detailed images revealing that modifications can enhance the interaction with the receptor, leading to a more robust and sustained activation compared to native GHRH. polarispeptides.com
Intracellular Signaling Cascades Triggered by Tesamorelin
Upon binding and inducing conformational changes in the GHRH receptor, Tesamorelin triggers a cascade of intracellular signaling events within pituitary somatotrophs. biotechpeptides.comcorepeptides.comcorepeptides.compatsnap.comnih.govnih.govpatsnap.com
Adenylate Cyclase Activation and Cyclic AMP (cAMP) Elevation
A key step in the signaling pathway activated by Tesamorelin is the activation of the enzyme adenylate cyclase. biotechpeptides.comcorepeptides.comcorepeptides.compatsnap.comnih.govnih.govmdpi.com This activation is a direct consequence of the G protein coupling initiated by the activated GHRH receptor. nih.govmdpi.com Adenylate cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). biotechpeptides.comcorepeptides.comcorepeptides.comnih.govmdpi.com The resulting elevation of intracellular cAMP levels is a critical second messenger event in the GHRH signaling pathway. biotechpeptides.comcorepeptides.comcorepeptides.comnih.govmdpi.com Increased cAMP levels are central to stimulating the synthesis and secretion of GH from somatotroph cells. corepeptides.comcorepeptides.comnih.gov
Protein Kinase A (PKA) Activation and Downstream Phosphorylation Events
Elevated levels of cAMP lead to the activation of protein kinase A (PKA). biotechpeptides.comcorepeptides.comcorepeptides.compatsnap.comnih.govmdpi.comsynergenpeptides.comuzh.ch PKA is a key downstream effector of cAMP and plays a crucial role in mediating the cellular response to GHRH signaling. biotechpeptides.comcorepeptides.comcorepeptides.comnih.govmdpi.com Activated PKA then phosphorylates various intracellular target proteins. biotechpeptides.comcorepeptides.comcorepeptides.comnih.govmdpi.com These phosphorylation events amplify the GHRH receptor signaling initiated by Tesamorelin and are involved in regulating processes such as GH gene transcription and the machinery for GH secretion. corepeptides.comcorepeptides.comsynergenpeptides.com PKA phosphorylation can also affect other cellular processes, including calcium handling proteins. nih.gov
ERK (Extracellular Signal-Regulated Kinase) Pathway Modulation
In addition to the adenylate cyclase/cAMP/PKA pathway, GHRH agonists, including Tesamorelin, have been shown to modulate other intracellular signaling pathways, such as the Ras/Raf/ERK pathway, also known as the MAPK pathway. patsnap.comnih.govpatsnap.comuzh.ch Activation of the ERK pathway is implicated in various cellular processes, including cell proliferation and survival. patsnap.comnih.govpatsnap.comuzh.ch While the primary mechanism for GH release involves the cAMP/PKA pathway, the ERK pathway is also considered a downstream pathway activated by GHRH receptor signaling and contributes to the diverse biological functions mediated by GHRH agonists. patsnap.comnih.govpatsnap.comuzh.ch Studies with other GHRH agonists have specifically shown activation of ERK pathways. nih.govuzh.ch
PI3K/Akt Signaling in Tesamorelin-Mediated Cellular Responses
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular route involved in various cellular processes, including growth, proliferation, differentiation, and survival. drugcentral.org While the primary signaling pathway activated by GHRH-R binding is the adenylyl cyclase/cAMP/PKA pathway, research suggests that GHRH and its analogs can also activate other pathways, including PI3K/Akt. nih.gov Activation of PI3K/Akt has been implicated in the proliferative and survival effects observed in response to GHRH agonists in various cell types. nih.gov Studies have shown that GHRH agonists can activate the PI3K/Akt pathway in mesenchymal stem cells, contributing to their proliferation and proangiogenic properties. nih.gov Furthermore, research involving other GHRH agonists has demonstrated activation of ERK and AKT pathways in insulin-producing pancreatic beta-cells, suggesting a role in cell survival under certain conditions. researchgate.net
STAT3 Pathway Activation in GHRH Analog Contexts
The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another important signaling route involved in cell growth, proliferation, differentiation, and survival, and is often implicated in inflammatory responses and disease pathogenesis. researcherslinks.comlipidmaps.org GHRH and its agonists have been shown to activate the JAK2/STAT3 signaling pathway. frontiersin.orgnih.govnih.gov This activation contributes to various cellular effects, including proliferation. nih.gov Specifically, in the context of GHRH analogs, the JAK/STAT3 pathway has been demonstrated to be activated in pituitary cells, playing a role in their proliferation. nih.gov Research also indicates that GHRH-R signaling, through the JAK2-STAT3 pathway, can mediate inflammatory responses. nih.gov Studies investigating GHRH agonists have shown they can activate the AKT/CREB and BDNF/TrkB pathways while inhibiting the STAT3 inflammatory pathway in certain brain tissues, suggesting a complex interplay between these signaling cascades. pnas.org
Endogenous Growth Hormone (GH) Synthesis and Secretion Modulation
Tesamorelin's primary mechanism revolves around its ability to modulate the hypothalamic-pituitary-somatotropic axis, specifically by interacting with the anterior pituitary gland to influence GH dynamics. corepeptides.comtrtmd.com
Regulation of GH Pulsatile Release
Endogenous GH is released from the pituitary in a pulsatile manner. drugcentral.orgpatsnap.comtrtmd.comnih.gov Tesamorelin mimics the action of natural GHRH in stimulating this pulsatile release pattern. patsnap.comtrtmd.com Studies have shown that tesamorelin augments both basal and pulsatile GH secretion. researchgate.netnih.gov This includes an increase in mean overnight GH concentration and average GH pulse area, without necessarily changing the pulse frequency. researchgate.netnih.gov
Table 1: Effects of Tesamorelin on GH Pulsatility in Healthy Men
| Parameter | Baseline (Mean ± SE) | 2 Weeks Tesamorelin (Mean ± SE) | Change (Mean ± SE) | p-value |
| Mean overnight GH (μ g/liter ) | - | - | +0.5 ± 0.1 | 0.004 |
| Log10 GH peak area (log10 μ g/liter ) | - | - | +0.4 ± 0.1 | 0.001 |
| Basal GH secretion (μ g/liter · min) | - | - | +0.008 ± 0.003 | 0.008 |
Data derived from a study in healthy men receiving tesamorelin 2 mg sc once daily for 2 weeks. nih.gov
Mechanisms of Insulin-like Growth Factor 1 (IGF-1) and IGFBP-3 Upregulation
Increased levels of GH stimulated by tesamorelin lead to subsequent increases in insulin-like growth factor 1 (IGF-1) and insulin-like growth factor-binding protein 3 (IGFBP-3). livvnatural.comnih.govfda.govdrugs.comtrtmd.com GH primarily stimulates the liver and peripheral tissues to produce IGF-1. fda.govdrugs.com IGF-1 is a key mediator of many of GH's anabolic and growth-promoting effects. patsnap.comdrugs.com IGFBP-3 is the main binding protein for IGF-1 in the circulation, regulating its bioavailability and activity. fda.gov The upregulation of both IGF-1 and IGFBP-3 is a direct consequence of the enhanced GH secretion induced by tesamorelin. nih.govfda.govdrugs.com Studies consistently show significant increases in IGF-1 levels following tesamorelin administration. fda.govdrugs.comresearchgate.netnih.gov
Post-Receptor Mediated Cellular and Tissue Interactions
The effects of tesamorelin extend beyond the initial binding to the GHRH receptor and the subsequent release of GH. The increased levels of GH and IGF-1 interact with specific receptors on various target cells and tissues throughout the body, mediating a range of downstream cellular and tissue responses. fda.govdrugs.com GH exerts anabolic and lipolytic effects by interacting with GH receptors on cells such as chondrocytes, osteoblasts, myocytes, hepatocytes, and adipocytes. fda.govdrugs.com Some of these effects are directly mediated by GH, while others are primarily mediated by IGF-1 produced in the liver and peripheral tissues. fda.govdrugs.com
For instance, the increase in IGF-1 levels contributes to effects on muscle metabolism and potential improvements in lean body mass. corepeptides.compatsnap.comtrtmd.com IGF-1 can promote the proliferation and differentiation of skeletal muscle cell precursors (satellite cells), which are involved in muscle development and regeneration. livvnatural.com Furthermore, the elevated GH levels induced by tesamorelin are believed to upregulate the action of GH on fat cells, influencing enzymes that regulate fat storage and breakdown, contributing to lipolytic effects. drugcentral.orgcorepeptides.compatsnap.comtrtmd.com The GH/IGF-1 axis also plays a role in metabolic regulation, including glucose and lipid metabolism. nih.govpatsnap.comtrtmd.com Research also suggests that augmenting the GH axis may have effects on immune function and inflammation, potentially reducing markers of T-cell and monocyte/macrophage activity in certain populations. nih.gov
Table 2: Key Downstream Mediators and Target Tissues
GH Receptor Expression and Sensitivity in Adipocytes
Tesamorelin's influence on adipocytes is understood to be indirect, mediated through the increased levels of GH that it stimulates. corepeptides.com Growth hormone interacts with fat cells, involving key enzymes that regulate the storage and breakdown of fat. corepeptides.com While GH receptors are present on adipocytes, the primary mechanism initiated by tesamorelin involves the enhanced secretion of GH, which then acts upon these receptors. researchgate.net The research indicates that this indirect pathway is central to how tesamorelin ultimately impacts adipose tissue metabolism.
Lipolytic Effects via Hormone-Sensitive Lipase (HSL) and Adipose Triglyceride Lipase (ATGL) Activation
The elevation of GH levels induced by tesamorelin is suggested to upregulate the action of GH on fat cells, specifically by interacting with enzymes crucial for fat storage and breakdown. corepeptides.com In vitro studies indicate that GH, including that stimulated by tesamorelin, can exert lipolytic effects on adipocytes through the activation of Hormone-Sensitive Lipase (HSL) and Adipose Triglyceride Lipase (ATGL). corepeptides.com These enzymes play a vital role in the hydrolysis of triglycerides, leading to the release of free fatty acids from adipocytes. corepeptides.com
The mechanism by which GH may stimulate lipolysis involves an increase in intracellular cyclic AMP (cAMP) levels, which in turn activate protein kinase A (PKA). corepeptides.com PKA is known to phosphorylate HSL, thereby increasing its enzymatic activity and promoting the breakdown of triglycerides into free fatty acids and glycerol. corepeptides.com Furthermore, the activation of the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway by tesamorelin-induced GH is proposed to lead to the transcription of genes involved in lipid mobilization. corepeptides.com
Research highlights the distinct roles of HSL and ATGL in lipolysis. ATGL is considered to be primarily responsible for the initial step of triglyceride hydrolysis, while HSL predominantly catalyzes the breakdown of diacylglycerols (DAGs). nih.gov Studies in human adipocytes suggest that the ATGL/CGI-58 complex functions independently of HSL and precedes its action in the sequential hydrolysis of triglycerides. nih.gov While norepinephrine-induced lipolysis in human adipocytes has shown a positive correlation with HSL protein levels, this correlation was not observed with ATGL protein levels. researchgate.net However, silencing studies in human adipocytes have demonstrated that reducing the expression of ATGL or its co-activator CGI-58 significantly decreases basal lipolysis and nearly abolishes stimulated lipolysis. nih.gov In contrast, silencing HSL had no effect on basal lipolysis and only partially reduced stimulated lipolysis in these cells. nih.gov
The following table summarizes the observed effects of silencing HSL and ATGL on lipolysis in human adipocytes:
| Enzyme Silenced | Effect on Basal Lipolysis | Effect on Stimulated Lipolysis | Source |
| HSL | No effect | Partially reduced | nih.gov |
| ATGL | Significantly reduced | Essentially abolished | nih.gov |
| CGI-58 | Significantly reduced | Essentially abolished | nih.gov |
Influence on Mitochondrial Function and Muscle Energy Metabolism in Research Models
In vitro experiments suggest that the synthesis of GH induced by tesamorelin can lead to elevated levels of intramuscular IGF-1, which may consequently improve mitochondrial function and muscle energy metabolism. corepeptides.com Within muscle cells, IGF-1 can bind to its specific receptor, IGF-1R, initiating a cascade of intracellular signaling events, including the activation of phosphoinositide 3-kinase (PI3K) and subsequently Akt. corepeptides.com
Studies in obese subjects with reduced GH secretion have provided further insight, showing a significant association between increases in IGF-I levels following tesamorelin treatment and improvements in phosphocreatine (B42189) (PCr) recovery parameters. nih.gov PCr recovery after exercise is utilized as a surrogate marker for skeletal muscle mitochondrial function, suggesting that tesamorelin-induced IGF-I elevation may lead to improved mitochondrial capacity. nih.gov Research in murine models indicates that GH-IGF1 signaling stimulates muscle mitochondrial metabolism by increasing the activity of oxidative enzymes and enhancing ATP production. researchgate.net A human study also demonstrated that GH infusion increased muscular mitochondrial oxidative capacity. researchgate.net Furthermore, in rodent studies, reduced IGF-I levels were linked to decreased mitochondrial ATP synthesis and ATPase activity, which were restored upon administration of IGF-I. researchgate.net Research models, such as zebrafish fed a high-fat diet, have been used to study muscle mitochondrial dysfunction in conditions like sarcopenic obesity. mdpi.com
Proposed Interactions with Neurotransmitters (e.g., GABA, NAAG) in Central Nervous System Research
Emerging evidence suggests that tesamorelin may influence the levels of certain neurotransmitters in the central nervous system (CNS), including γ-aminobutyric acid (GABA) and N-acetylaspartylglutamate (NAAG). corepeptides.com Research employing proton magnetic resonance spectroscopy (MRS) has indicated that tesamorelin may increase GABA concentrations in various nerve cell populations, such as those in the dorsolateral frontal cortex, posterior cingulate, and posterior parietal areas. corepeptides.comnih.govnih.govresearchgate.net Given that GABA is the principal inhibitory neurotransmitter, this potential increase could suggest a role for tesamorelin in modulating inhibitory signaling pathways within the CNS. corepeptides.com
Additionally, tesamorelin may lead to elevated levels of NAAG, particularly observed in the dorsolateral frontal cortex. corepeptides.comnih.govnih.govresearchgate.net NAAG is another neurotransmitter with inhibitory properties, known to be involved in modulating glutamate (B1630785) activity through its action on metabotropic glutamate receptors. corepeptides.comwikidoc.org The observed increase in NAAG levels suggests that tesamorelin could potentially impact broader inhibitory networks in the CNS. corepeptides.com However, this effect appears to be localized, as uniform increases in NAAG were not observed across all investigated brain regions. corepeptides.com
The precise mechanisms by which tesamorelin modulates these neurotransmitter levels are not yet fully elucidated. corepeptides.com Nevertheless, the observed alterations in GABA and NAAG concentrations could potentially indicate an ability to influence the balance between inhibitory and excitatory signaling, which may be relevant in the context of nerve cell degeneration and aging. corepeptides.com Research also suggests the possibility of indirect effects mediated through interactions with IGF-1, as changes in GABA and NAAG levels have shown potential correlations with IGF-1. corepeptides.comnih.govnih.govresearchgate.net A study administering a GHRH analog (tesamorelin) for 20 weeks demonstrated increased brain GABA levels across multiple regions and increased NAAG levels in the frontal cortex in adults with and without mild cognitive impairment. nih.govnih.govresearchgate.net This study also found a positive correlation between changes in serum IGF-1 and changes in GABA levels in the posterior cingulate. nih.govnih.govresearchgate.net
| Neurotransmitter | Observed Effect with Tesamorelin | Brain Regions Affected (in research studies) | Potential Implication | Source |
| GABA | Increased levels | Dorsolateral frontal cortex, posterior cingulate, posterior parietal areas | Modulation of inhibitory signaling | corepeptides.comnih.govnih.govresearchgate.net |
| NAAG | Increased levels | Dorsolateral frontal cortex (specifically) | Potential impact on broader inhibitory networks | corepeptides.comnih.govnih.govresearchgate.net |
Preclinical and in Vitro Investigation of Tesamorelin
In Vitro Receptor Binding and Functional Assays
In vitro studies are fundamental to understanding the interaction of a drug with its molecular target. For tesamorelin, these assays have focused on its binding affinity and functional activity at the GHRH receptor (GHRH-R).
Competitive binding assays are utilized to determine the 50% inhibitory concentration (IC50) and the inhibition constant (Ki) of a compound, providing a measure of its binding affinity for a specific receptor. chelatec.comcreative-bioarray.com Studies have shown that tesamorelin exhibits a binding affinity for the GHRH receptor that is comparable to that of the native human GHRH. openaccessjournals.com Specifically, the IC50 for tesamorelin has been reported as 0.069 nM, which is similar to the 0.083 nM observed for the unmodified GHRH. fda.gov This indicates that the N-terminal modification of tesamorelin, a hexenoyl moiety, does not negatively impact its ability to bind to the GHRH receptor. fda.govfda.gov This modification, however, confers resistance to enzymatic degradation, thereby prolonging its activity. fda.gov
Functional assays assess the biological response initiated by the binding of a ligand to its receptor. In the case of tesamorelin, its primary mechanism of action is to stimulate the synthesis and pulsatile release of GH from the pituitary gland. patsnap.comtheratech.com In vitro functional assays have confirmed that tesamorelin effectively stimulates GH release. fda.gov This process is initiated by the binding of tesamorelin to GHRH receptors on the surface of pituitary somatotroph cells, which triggers a conformational change in the receptor. corepeptides.com This, in turn, activates adenylate cyclase, leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequent activation of protein kinase A (PKA), ultimately resulting in the synthesis and secretion of GH. corepeptides.com
Table 1: In Vitro Receptor Binding Affinity of Tesamorelin vs. hGHRH This table summarizes the comparative binding affinities of Tesamorelin and native human Growth Hormone-Releasing Hormone (hGHRH) to the GHRH receptor as determined by in vitro assays.
| Compound | 50% Inhibitory Concentration (IC50) | Source |
|---|---|---|
| Tesamorelin | 0.069 nM | fda.gov |
| hGHRH | 0.083 nM | fda.gov |
Tesamorelin Activity in Transfected Mammalian Cell Lines
Transfected mammalian cell lines are a crucial tool in preclinical drug development, allowing for the study of drug activity in a controlled cellular environment that can mimic human physiology. creative-biogene.comnih.gov These cell lines can be engineered to express specific receptors or proteins of interest, providing a platform to investigate the molecular mechanisms of a drug. creative-biogene.comnih.gov
Studies utilizing transfected mammalian cells have demonstrated the robust ability of tesamorelin to stimulate GH. fda.gov This in vitro model system confirms that tesamorelin directly interacts with and activates the GHRH receptor to elicit its intended pharmacological effect. The use of transfected cells allows for the isolation and study of the specific interaction between tesamorelin and its receptor without the confounding variables present in more complex biological systems.
Investigations in Isolated Pituitary Cells and Other Tissue Models (e.g., porcine pituitary cells)
To further investigate the direct effects of tesamorelin on its primary target tissue, studies have been conducted using isolated pituitary cells. Porcine pituitary cells are often used as a model system due to their physiological similarities to human pituitary cells. fda.gov
In vitro pharmacology studies using porcine anterior pituitary cells have shown that tesamorelin directly stimulates GH release. theratech.com These experiments have also demonstrated that tesamorelin does not function as a prodrug, meaning it is active in its administered form and does not require metabolic conversion to elicit its effect. theratech.com The response observed in these isolated cell models, where both human GHRH and tesamorelin caused an increase in GH release into the culture media after a four-hour incubation, provides strong evidence for the direct action of tesamorelin on pituitary somatotrophs. fda.gov
Studies in Non-Human Animal Models
Non-human animal models are essential for evaluating the in vivo effects of a drug candidate, providing insights into its pharmacodynamics and potential therapeutic efficacy in a whole-organism context.
Effects on Growth Hormone Stimulation in Animal Models (e.g., Landrace-Yorkshire pigs)
In vivo pharmacodynamic studies have been conducted in animal models to confirm the GH-stimulating effects of tesamorelin observed in vitro. Landrace-Yorkshire pigs have been utilized as a relevant large animal model for these investigations. fda.govtheratech.com
Following administration, tesamorelin has been shown to stimulate the release of GH in a pulsatile manner, mimicking the natural pattern of GH secretion. portico.org In Landrace x Yorkshire barrow pigs, tesamorelin stimulated GH release for up to 8 hours after intravenous administration. theratech.com This robust stimulation of GH in vivo translates to increased production of its downstream effector, insulin-like growth factor-1 (IGF-1). theratech.com The ability of tesamorelin to effectively increase GH and IGF-1 levels in animal models provides a strong preclinical basis for its therapeutic potential. fda.govportico.org
Table 2: Investigated In Vivo Effects of Tesamorelin in Animal Models This table outlines the key in vivo effects of Tesamorelin that have been investigated in various animal models.
| Effect | Animal Model | Key Findings | Source |
|---|---|---|---|
| Growth Hormone Stimulation | Landrace-Yorkshire pigs | Stimulated GH release for up to 8 hours post-administration. | theratech.com |
| Hepatic Transcriptomic Modulation | Mouse models | Downregulation of inflammatory and fibrogenic gene sets. | nih.gov |
| Inflammation and Fibrogenesis | Mouse models | Attenuation of systemic inflammation and blunting of fibrogenesis. | nih.govnih.gov |
Hepatic Transcriptomic Signature Modulation in Animal or Ex Vivo Models
Recent research has explored the impact of tesamorelin on the liver, particularly in the context of non-alcoholic fatty liver disease (NAFLD). These studies have utilized transcriptomic analysis to examine changes in gene expression within the liver following tesamorelin treatment.
In a mouse model where the GH receptor was specifically ablated in the liver, hepatic steatosis developed, accompanied by increased macrophage infiltration and enhanced expression of inflammatory cytokines like TNF-α and IL-6. nih.gov This suggests a protective role for GH signaling in the liver. Further studies leveraging paired liver biopsy specimens from clinical trials have shown that tesamorelin treatment leads to significant changes in the hepatic transcriptomic signature. nih.gov Specifically, tesamorelin was found to increase the expression of gene sets involved in oxidative phosphorylation, which is associated with the burning of fat. news-medical.net Conversely, it decreased the expression of gene sets related to inflammation, tissue repair, and cell division. neptcc-bulletin.comresearchgate.net
Research on Inflammatory and Fibrogenic Pathways in Disease Models
The anti-inflammatory and anti-fibrotic potential of tesamorelin has been a key area of investigation in various disease models. GH deficiency is recognized as a state of systemic inflammation, which can be attenuated by augmenting the GH axis. nih.gov
Studies have demonstrated that tesamorelin can modulate multiple inflammatory pathways, suggesting its effectiveness in reducing hepatic inflammation. nih.gov In animal models of cirrhosis, augmenting hepatic IGF-1 signaling has been shown to result in the regression of fibrosis. nih.gov Furthermore, in a mouse model of cirrhosis, a deficiency in the E2F1 transcription factor, which is involved in cell division, was shown to protect against liver fibrosis. nih.gov The observation that tesamorelin downregulates genes involved in cell division, such as MCM2 and MCM6, which are associated with poor survival in hepatocellular carcinoma, further supports its potential to favorably modulate pathways related to liver disease progression. nih.gov In the context of HIV-associated NAFLD, tesamorelin has been shown to suppress key angiogenic, pro-inflammatory, and fibrogenic mediators. neptcc-bulletin.comnih.gov
Assessment of GHRH Analog Antagonistic Effects in Cancer Research Models
While Tesamorelin itself is a Growth Hormone-Releasing Hormone (GHRH) analog designed to stimulate growth hormone secretion, research into the GHRH system has also led to the development of GHRH antagonists for potential use in oncology. fda.govopenaccessjournals.com The rationale for this line of investigation stems from the discovery that GHRH and its receptors are present in numerous types of cancerous tissues, where GHRH can act as an autocrine/paracrine growth factor, stimulating tumor proliferation. nih.govoncotarget.com Consequently, blocking this signaling pathway with antagonistic analogs has become a focus of cancer research. These antagonists are designed to inhibit the growth of various human cancers. nih.govnih.gov
The antitumor effects of early GHRH antagonists were initially thought to depend on disrupting the pituitary secretion of growth hormone (GH), which in turn reduces circulating levels of insulin-like growth factor-1 (IGF-1), a key factor for cancer cell growth. nih.gov However, newer and more potent GHRH antagonists have been synthesized that exert direct inhibitory effects on tumor growth with minimal endocrine action. nih.gov These compounds bind to GHRH receptors expressed on cancer cells and interfere with the intracellular signaling pathways crucial for tumorigenesis. nih.govpnas.org
Modern GHRH antagonists, such as those from the MIA series (e.g., MIA-602 and MIA-690), have demonstrated significant anticancer activity in a wide range of experimental human cancer models. pnas.orgoup.com These antagonists have been shown to suppress the proliferation of cancers including lung, prostate, breast, colorectal, and malignant pleural mesothelioma, both in vitro and in vivo. oncotarget.compnas.org
The mechanisms through which GHRH antagonists exert their anti-cancer effects are multifaceted. They have been found to modulate critical signaling pathways involved in cell proliferation, survival, and apoptosis, such as the PI3K-AKT and ERK pathways. oncotarget.commdpi.com For instance, in models of triple-negative breast cancer (TNBC), the GHRH antagonist MIA-602 was shown to significantly reduce tumor growth and suppress the expression of multiple inflammatory cytokine genes, including TNFα and various interleukins. oncotarget.com Similarly, studies in human colon cancer cells revealed that GHRH antagonists can cause DNA damage that leads to p21-mediated cell cycle arrest and apoptosis. oncotarget.com
In vitro studies on various human cancer cell lines have demonstrated that GHRH antagonists can inhibit the production of cyclic AMP (cAMP), a second messenger that plays a role in stimulating cell growth. nih.gov The antagonist MZ-5-156, for example, was effective in blocking GHRH-induced cAMP release in mammary, prostatic, and pancreatic cancer cell lines. nih.gov
Detailed Research Findings
Prostate Cancer: Research has shown that GHRH peptide antagonists like MIA-602 and MIA-690 can induce cell death in prostate cancer cells, including those resistant to androgen deprivation therapy. mdpi.com While the effects as single agents were described as minor, they were significant. mdpi.com A study using a trypan blue exclusion assay demonstrated that both MIA-602 and MIA-690 increased cell death in LNCaP (prostate cancer), 22Rv1 (castration-resistant prostate cancer), and H660 (neuroendocrine prostate cancer) cell lines after 72 hours of treatment. mdpi.com
Malignant Pleural Mesothelioma (MPM): The potential of GHRH antagonists has also been explored in MPM, an aggressive cancer with poor prognosis. pnas.org GHRH and its receptors were identified in all tested MPM cell lines. pnas.org The antagonists MIA-602 and MIA-690 were found to reduce the survival and proliferation of human MPM cell lines (MSTO-211H and REN) in a dose-dependent manner. pnas.org
Triple-Negative Breast Cancer (TNBC): In vivo studies using xenografts of human TNBC cell lines (HCC1806 and MX-1) showed that treatment with the GHRH antagonist MIA-602 significantly reduced tumor growth. oncotarget.com The treatment also led to a marked reduction in the transcript levels of several inflammatory cytokines within the tumors, suggesting that GHRH antagonists mediate their effect in part by suppressing inflammatory signaling. oncotarget.com
Non-Small Cell Lung Cancer (NSCLC): In NSCLC cell lines (A549 and H522), GHRH antagonists MIA-602 and MIA-690 have been shown to not only have individual inhibitory effects but also to enhance the cancer cells' sensitivity to radiation therapy. mdpi.com The combination of the antagonist MIA-690 with radiation decreased the expression of the GHRH receptor and its oncogenic splice variant. mdpi.com
These preclinical and in vitro findings highlight the therapeutic potential of GHRH antagonists in oncology. By targeting the GHRH receptor system present in many tumors, these compounds can inhibit tumor growth, induce apoptosis, and modulate the tumor microenvironment. nih.govoncotarget.compnas.org
Advanced Methodologies in Tesamorelin Research
Peptide Synthesis Methodologies for Tesamorelin Production
The synthesis of Tesamorelin, a complex 44-amino acid peptide analogue of human growth hormone-releasing factor (hGRF), requires sophisticated chemical strategies to ensure high purity and yield. fda.gov The manufacturing process leverages advanced peptide synthesis methodologies, primarily solid-phase and liquid-phase techniques, along with innovative ligation strategies to assemble the full-length peptide chain.
Solid-Phase Peptide Synthesis (SPPS) Techniques
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone method for producing synthetic peptides like Tesamorelin. openaccessjournals.comwikipedia.org This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a resin. openaccessjournals.combachem.com The key advantage of SPPS is the ability to drive reactions to completion by using an excess of soluble reagents, which, along with by-products, can be easily washed away by filtration, simplifying the purification process at each step. bachem.com
The process consists of repeated cycles, each involving two main steps: the deprotection of the N-terminal protecting group of the resin-bound peptide and the coupling of the next protected amino acid. bachem.com Two primary protecting group strategies are commonly employed in SPPS: Boc/Bzl and Fmoc/tBu. wikipedia.org The Fmoc/tBu strategy is frequently used and relies on the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for N-terminal protection and acid-labile groups for side-chain protection. wikipedia.orgbeilstein-journals.org
Automation is a significant aspect of modern SPPS, with a variety of commercially available automated synthesizers that can perform the repetitive cycles of deprotection, washing, and coupling. bachem.combeilstein-journals.org These systems, including those that use microwave irradiation to accelerate reaction times, enhance the efficiency and reproducibility of synthesizing long peptides like Tesamorelin. bachem.combeilstein-journals.org
Table 1: Key Features of Solid-Phase Peptide Synthesis (SPPS)
| Feature | Description | Reference |
| Principle | Stepwise addition of amino acids to a peptide chain anchored to an insoluble solid support. | openaccessjournals.combachem.com |
| Key Advantage | Simplified purification by washing away excess reagents and by-products after each cycle. | bachem.com |
| Common Strategy | Fmoc/tBu chemistry, using a base-labile N-terminal protecting group. | wikipedia.orgbeilstein-journals.org |
| Automation | Widely automated for efficiency and reproducibility, with options for microwave assistance. | bachem.combeilstein-journals.org |
Liquid-Phase Peptide Synthesis Approaches
Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis, is an alternative method where reactions occur in a homogeneous solution. openaccessjournals.comgoogle.com Unlike SPPS, the growing peptide chain is not attached to a solid support. This method involves the stepwise addition of amino acids in a solution, with the need for purification of the peptide intermediate after each step. openaccessjournals.compurelabpeptides.com
While LPPS can be challenging for long peptide sequences due to the cumulative losses during repeated purification steps, it is suitable for the synthesis of short peptides or peptide fragments that can later be joined together. openaccessjournals.comcreative-peptides.com A hybrid approach, combining the synthesis of fragments via SPPS or LPPS and then ligating them in solution, is a common strategy for producing large peptides. google.com Recent advancements in LPPS focus on improving efficiency and sustainability, such as using coupling reagents that generate water-soluble by-products, simplifying isolation. mdpi.com
Table 2: Comparison of SPPS and LPPS
| Aspect | Solid-Phase Peptide Synthesis (SPPS) | Liquid-Phase Peptide Synthesis (LPPS) | Reference |
| Reaction Environment | Heterogeneous (peptide on solid support, reagents in solution) | Homogeneous (all reactants in solution) | openaccessjournals.comgoogle.com |
| Purification | Simple filtration and washing after each step | Requires purification (e.g., chromatography, precipitation) of intermediates | openaccessjournals.compurelabpeptides.com |
| Scalability | Well-suited for both research and large-scale manufacturing | Can be useful for large-scale industrial production | wikipedia.org |
| Typical Use | Synthesis of long and complex peptides | Synthesis of short peptides or fragments | openaccessjournals.comcreative-peptides.com |
Advanced Ligation Strategies (e.g., Native Chemical Ligation, Reductive Diselenide Ligation)
For the synthesis of very large proteins and peptides, a convergent strategy involving the chemical ligation of smaller, unprotected peptide fragments is often more efficient than a linear stepwise synthesis. Native Chemical Ligation (NCL) is a powerful and widely used technique for this purpose. acs.org NCL involves the reaction between a peptide segment with a C-terminal thioester and another peptide with an N-terminal cysteine residue, forming a native amide bond at the ligation site. acs.orgnih.gov
Variations and improvements on NCL have been developed to overcome its limitations, such as the strict requirement for a cysteine residue at the ligation site. Hydrazide-based ligation strategies, for instance, use a peptide hydrazide as a stable precursor that can be converted in situ to a reactive thioester for ligation. acs.org Another innovative approach mentioned in the synthesis of lipopeptides like Tesamorelin is reductive diselenide-selenoester ligation (rDSL). This method allows for efficient ligation of peptide fragments even at very low concentrations. acs.org These advanced ligation techniques provide the flexibility to assemble complex molecules like Tesamorelin from synthetically accessible fragments. nih.gov
Optimizations for Hydrophobic Peptide Synthesis
Tesamorelin's structure includes a hydrophobic hexenoyl moiety attached to the N-terminus, which enhances its stability but can also present challenges during synthesis. fda.govplos.org Hydrophobic peptide sequences have a tendency to aggregate during SPPS, leading to incomplete reactions and low purity of the final product. nih.gov Several strategies have been developed to mitigate these issues.
One common approach is the careful selection of solvents. While Dimethylformamide (DMF) is a standard solvent, N-methylpyrrolidone (NMP), being less polar, can be more effective at solvating hydrophobic peptides and preventing aggregation. biotage.com The use of "magic mixtures" containing solvents like DCM, DMF, and NMP, or chaotropic agents can also disrupt secondary structures that lead to aggregation. nih.govgenscript.com
Another powerful strategy is the temporary attachment of hydrophilic tags to the hydrophobic peptide during synthesis. These tags, often composed of charged amino acids like lysine (B10760008), improve the solubility of the peptide-resin complex, facilitating efficient synthesis. The tag is attached via a linker that can be cleaved after synthesis is complete, releasing the final hydrophobic peptide. genscript.comfrontiersin.org
Structural Characterization and Purity Assessment Techniques
Following synthesis, rigorous analytical methods are required to confirm the identity, structure, and purity of Tesamorelin. The FDA's review of Egrifta details a comprehensive suite of analytical techniques used for this purpose, including amino acid analysis, mass spectrometry, and circular dichroism. fda.gov
High-Performance Liquid Chromatography (HPLC) for Purity and Identity
High-Performance Liquid Chromatography (HPLC) is a critical analytical tool for the characterization of Tesamorelin. fda.gov It is used extensively for multiple purposes, including confirming the identity of the peptide, determining its purity, and quantifying the levels of any impurities. fda.govcontractlaboratory.com
In the context of Tesamorelin's release specifications, HPLC is the designated method for identity, assay (quantifying the amount of the active substance), and the analysis of individual and total impurities. fda.gov Reverse-phase HPLC (RP-HPLC) is a common mode used for peptide analysis, separating molecules based on their hydrophobicity. resolvemass.ca The method's reliability and reproducibility are essential, and it must be validated according to established guidelines to ensure the data generated is accurate. ajol.info While a bioassay for Tesamorelin showed high variability, the use of HPLC for assay and a bio-identity test to confirm biological activity was deemed a reliable approach for quality control. fda.gov
Table 3: Applications of HPLC in Tesamorelin Analysis
| Application | Description | Reference |
| Identity | Confirms that the synthesized peptide matches the known structure of Tesamorelin. | fda.govindiamart.com |
| Purity Assessment | Separates the main peptide from any synthesis-related impurities or degradation products. | fda.govcontractlaboratory.com |
| Assay (Quantification) | Measures the precise concentration or amount of Tesamorelin in the drug substance and product. | fda.gov |
| Impurity Profiling | Detects and quantifies individual and total peptide-related impurities. | fda.gov |
Mass Spectrometry (MS), including MALDI-TOF MS
Mass spectrometry (MS) is a cornerstone analytical technique for the characterization of biopharmaceuticals, and its application in the study of this compound (tesamorelin) has been pivotal in confirming its primary structure and molecular weight. fda.gov Among the various MS techniques, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) has been specifically utilized in the elucidation of tesamorelin's structure. fda.gov
MALDI-TOF MS is particularly well-suited for the analysis of peptides and proteins due to its high sensitivity, rapid data acquisition, and tolerance for complex biological samples. researchgate.net This technique involves co-crystallizing the analyte (tesamorelin) with a matrix material on a target plate. A pulsed laser irradiates the sample, causing the matrix to absorb energy and desorb, carrying the intact, ionized analyte molecules into the gas phase. These ions are then accelerated into a time-of-flight analyzer, where their mass-to-charge ratio (m/z) is determined by measuring the time it takes for them to travel to the detector. researchgate.netnih.gov
In the context of tesamorelin research, MALDI-TOF MS provides precise molecular weight determination, which was crucial for confirming the successful synthesis of this 44-amino acid polypeptide and the addition of its modifying group. fda.govwikipedia.org The molecular weight of the tesamorelin free base has been determined to be 5135.9 Daltons. fda.gov This analytical data is a critical component of the quality control process, ensuring the identity and purity of the drug substance. fda.gov
Table 1: Key Findings from Mass Spectrometry Analysis of Tesamorelin
| Parameter | Finding | Reference |
| Technique Used | MALDI-TOF Mass Spectrometry | fda.gov |
| Molecular Weight (Free Base) | 5135.9 Daltons | fda.gov |
| Purpose | Structural elucidation and confirmation of identity. | fda.gov |
Circular Dichroism (CD) for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure of proteins and peptides like tesamorelin. fda.govnih.gov This method is based on the differential absorption of left- and right-circularly polarized light by chiral molecules, which in the case of peptides, is dominated by the amide bonds of the polypeptide backbone arranged in regular secondary structures (e.g., α-helices, β-sheets, and random coils). creative-proteomics.com
Each type of secondary structure produces a characteristic CD spectrum in the far-UV region (typically 185-240 nm). creative-proteomics.com For instance, α-helical structures are characterized by negative bands around 222 nm and 208 nm and a positive band around 193 nm. β-sheets show a negative band around 218 nm and a positive band around 195 nm, while random coils exhibit a strong negative band near 195 nm. researchgate.net
For tesamorelin, CD analysis was a key part of its structural elucidation, providing insights into its conformational properties in solution. fda.gov By analyzing the CD spectrum of tesamorelin, researchers can estimate the percentage of α-helix, β-sheet, and random coil content, which is fundamental to understanding its three-dimensional structure and, consequently, its biological activity. nih.gov The maintenance of a specific conformation is often critical for the peptide's ability to bind to its target receptor.
Table 2: Principles of Secondary Structure Analysis using Circular Dichroism
| Secondary Structure | Characteristic CD Spectral Features (Far-UV) |
| α-Helix | Negative bands at ~222 nm and ~208 nm, positive band at ~193 nm. |
| β-Sheet | Negative band at ~218 nm, positive band at ~195 nm. |
| Random Coil | Strong negative band near 195 nm. |
Peptide Mapping Techniques
Peptide mapping is an essential analytical method used to confirm the primary amino acid sequence of a protein or peptide therapeutic and to monitor for any post-translational or chemical modifications. elementlabsolutions.comrapidnovor.com This technique was employed in the structural characterization of tesamorelin to ensure the correct sequence of its 44 amino acids. fda.gov
The process of peptide mapping involves the enzymatic or chemical cleavage of the polypeptide into smaller peptide fragments. lcms.cz Trypsin is a commonly used enzyme that specifically cleaves the peptide chain at the carboxyl side of lysine and arginine residues, generating a unique and reproducible set of peptide fragments, often referred to as a "fingerprint" of the protein. elementlabsolutions.com
Following digestion, these peptide fragments are typically separated using high-performance liquid chromatography (HPLC). lcms.cz The separated peptides are then analyzed by mass spectrometry (MS) to determine their individual masses. rapidnovor.com By comparing the experimentally observed masses of the fragments to the theoretical masses calculated from the known amino acid sequence, the identity and integrity of the protein's primary structure can be confirmed with high accuracy. rapidnovor.com This method is also sensitive enough to detect modifications such as oxidation or deamidation, which might occur during manufacturing or storage and could potentially impact the drug's efficacy. elementlabsolutions.com
Trapped Ion Mobility Spectrometry-Mass Spectrometry (TIMS-MS) for Conformational Analysis
Trapped Ion Mobility Spectrometry-Mass Spectrometry (TIMS-MS) is an advanced analytical technique that separates ions in the gas phase based on their size, shape, and charge, in addition to their mass-to-charge ratio. nih.gov This method offers high-resolution separation of protein and peptide conformers, providing valuable insights into their three-dimensional structure. nih.gov While direct studies applying TIMS-MS to tesamorelin are not detailed in the provided research, the principles of the technique suggest its significant potential for in-depth conformational analysis of this peptide.
In a TIMS device, ions are propelled through a tunnel by a gas flow while an opposing electric field gradient acts as a barrier. biorxiv.org Ions are trapped at a position where the electric field force balances the drag force from the gas. The strength of the electric field required to hold an ion is dependent on its collisional cross-section (CCS), a value related to its size and shape. By systematically lowering the electric field, ions are sequentially released from the trap according to their mobility (and thus their CCS) and then analyzed by the mass spectrometer. biorxiv.org
This technique allows for the separation of isomers and conformers that may be indistinguishable by mass spectrometry alone. rsc.org For a peptide like tesamorelin, TIMS-MS could be employed to study how its conformation changes in response to different solution conditions or upon binding to its receptor. It has the potential to resolve subtle structural differences, such as the distinction between folded and unfolded states, which is critical for understanding its biological function and stability. nih.govchemrxiv.org The ability to correlate conformational changes with fragmentation patterns can provide a deeper understanding of the peptide's structural dynamics. nih.gov
Stability and Degradation Pathway Investigations in Research Settings
Resistance to Enzymatic Cleavage (e.g., DPP-IV)
A significant challenge with native human growth hormone-releasing hormone (hGHRH) is its very short plasma half-life, largely due to rapid enzymatic degradation by dipeptidyl peptidase-IV (DPP-IV). portico.org This enzyme cleaves the N-terminal dipeptide of GHRH, rendering it inactive. nih.govmedpath.com A key innovation in the development of tesamorelin was to engineer resistance to this cleavage, thereby enhancing its stability and pharmacokinetic profile. nih.govmedpath.com
Research has demonstrated that tesamorelin is significantly more resistant to DPP-IV-mediated cleavage compared to native hGHRH. portico.org In comparative in vitro studies, after a 15-minute incubation with plasma, hGHRH underwent immediate and substantial degradation, whereas tesamorelin remained largely intact. portico.org This enhanced stability is a direct result of the structural modification at the N-terminus of the peptide. medpath.com
Structural Modifications Enhancing Biostability
The enhanced biostability of tesamorelin is primarily attributed to a specific chemical modification of the native 44-amino acid hGHRH sequence. wikipedia.org This modification consists of the addition of a trans-3-hexenoic acid group to the N-terminal tyrosine residue. portico.orgmedpath.com
This hexenoyl moiety serves a critical function by sterically hindering the access of the DPP-IV enzyme to its cleavage site at the N-terminus of the peptide. nih.govnih.gov By protecting the peptide from this primary degradation pathway, the modification extends the in vivo half-life of the molecule, allowing for a more sustained biological effect after administration. nih.gov This structural alteration is a prime example of rational drug design, where a specific chemical change was introduced to overcome a known limitation of the endogenous parent molecule, leading to a more effective therapeutic agent.
Development of Analytical Assays for Tesamorelin and its Analogs
The quantification and characterization of Tesamorelin and its related substances require robust and sensitive analytical methodologies. Research and development efforts have led to the establishment of various assays, primarily centered around chromatography and immunoassays, to support pharmaceutical quality control and to detect the peptide in biological matrices. These methods are crucial for ensuring the identity, purity, and stability of the drug substance and for studying its metabolic fate. fda.govkcl.ac.uknih.gov
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of Tesamorelin in pharmaceutical formulations. fda.gov Reversed-phase HPLC (RP-HPLC) methods have been developed and validated as stability-indicating, meaning they can accurately quantify the drug in the presence of its degradation products and process-related impurities. fda.govresearchgate.netchemmethod.com For the release of the drug substance, HPLC is employed for identification, determination of peptide content, and analysis of individual and total peptide-related impurities. fda.gov Similarly, for the finished drug product, HPLC is the designated method for identity, assay, and the quantification of impurities. fda.gov Although direct correlation with bioactivity can be challenging due to the high variability of cell-based bioassays, HPLC is considered a reliable method for assessing the biological activity of Tesamorelin. fda.gov
For the detection of Tesamorelin and its analogs in complex biological matrices such as plasma and urine, more sensitive techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are employed. kcl.ac.uknih.govkcl.ac.uk These methods are particularly vital in fields like anti-doping, where extremely low concentrations of the peptides and their metabolites must be detected. nih.govkcl.ac.uk Development of these assays often involves sophisticated sample preparation steps, such as solid-phase extraction (SPE) or immunoaffinity purification, to isolate the target analytes from interfering substances. kcl.ac.uknih.gov For instance, a method combining immunoaffinity purification with nano-ultrahigh performance liquid chromatography (UHPLC) and high-resolution tandem mass spectrometry (HRMS/MS) has been validated for the simultaneous detection of Tesamorelin and other growth hormone-releasing hormones (GHRHs) in plasma. nih.govresearchgate.netnih.gov
Immunoassays are also integral to Tesamorelin research, primarily for quantifying downstream biomarkers like insulin-like growth factor-1 (IGF-1), which is a key indicator of Tesamorelin's pharmacological effect. oup.comnih.gov Highly sensitive chemiluminescent immunoassays are often used for this purpose. oup.comnih.gov Furthermore, immunoassays have been developed to detect the formation of anti-tesamorelin antibodies in patients, as these antibodies can potentially interfere with the analytical methods used for quantification. fda.gov
The structural elucidation of Tesamorelin acetate (B1210297) was initially performed using a combination of analytical techniques, including amino acid analysis, mass spectrometry (specifically MALDI-TOF MS), and circular dichroism (CD), which provided a comprehensive characterization of the molecule. fda.govresearchgate.net
Detailed Research Findings
Research has focused on validating these analytical methods according to stringent guidelines to ensure they are fit for their intended purpose. nih.govajgreenchem.com This includes demonstrating specificity, linearity, accuracy, precision, and defining the limits of detection (LOD) and quantification (LOQ).
A study focused on detecting GHRH analogs in urine using LC-MS/MS reported limits of detection generally at or below 1 ng/mL for Tesamorelin and other related peptides. nih.gov Another advanced method for plasma samples, which utilized immunoaffinity purification followed by LC-HRMS/MS, demonstrated even greater sensitivity with a lower limit of detection below 50 pg/mL and recoveries ranging from 19-37%. nih.gov
The table below summarizes the key analytical methods developed for Tesamorelin and its analogs.
Table 1: Summary of Analytical Methods for Tesamorelin
| Methodology | Application | Matrix | Key Findings/Validation Parameters | References |
|---|---|---|---|---|
| RP-HPLC | Identity, Assay, Impurity Profiling, Stability Testing | Drug Substance, Drug Product | Used for release specifications and as a validated stability-indicating method. | fda.gov |
| LC-MS/MS | Quantification of Tesamorelin and its metabolites | Urine | Developed for anti-doping purposes. LOD reported to be ≤ 1 ng/mL. | kcl.ac.uknih.gov |
| Immunoaffinity-LC-HRMS/MS | Simultaneous detection of GHRHs and their metabolites | Plasma | Method validated for specificity, linearity, and imprecision (<20%). LLOD <50 pg/mL; Recovery 19-37%. | nih.gov |
| Immunoaffinity-UHPLC-HRMS/MS | Detection of various peptides including Tesamorelin | Blood, Urine | Validated for specificity, recovery (11-69%), imprecision (<25%), and LOD (5-100 pg in urine, 0.1-2 ng in plasma). | researchgate.netnih.gov |
| Chemiluminescent Immunoassay | Quantification of biomarkers (GH, IGF-1) | Serum, Plasma | Used to measure pharmacodynamic responses to Tesamorelin. | oup.comnih.gov |
| MALDI-TOF MS | Structural Elucidation | Drug Substance | Used alongside amino acid analysis and CD to confirm the structure of Tesamorelin acetate. | fda.govresearchgate.net |
The validation data for a specific UHPLC-MS/MS method for a related growth hormone-releasing peptide (GHRP-6) highlights the typical performance characteristics expected from such assays.
Table 2: Example Validation Parameters for a Peptide UHPLC-MS/MS Assay
| Parameter | Finding | References |
|---|---|---|
| Linearity | R² > 0.990 (matched calibration curves) | researchgate.net |
| Limit of Detection (LOD) | 0.1 ng/mL (neat solution), 1.1 ng/mL (plasma) | researchgate.net |
| Recovery | 85.5 - 109.3% (Quality Control Samples) | researchgate.net |
| Accuracy (Bias) | 3.2 - 14.7% | researchgate.net |
These rigorous analytical methodologies underpin the reliable study and quality control of Tesamorelin, ensuring its consistent performance and facilitating research into its properties and effects.
Pharmacological Principles and Biochemical Interactions of Tesamorelin
Comparative Pharmacology with Endogenous Growth Hormone-Releasing Hormone (hGHRH)
Tesamorelin is a synthetic peptide that mimics the function of the naturally occurring human growth hormone-releasing hormone (hGHRH). corepeptides.com It is comprised of the same 44 amino acids as hGHRH but includes a trans-3-hexenoic acid group modification. wikipedia.orgmedsafe.govt.nz This structural alteration is key to its enhanced stability and prolonged action compared to its endogenous counterpart.
One of the primary differences lies in their susceptibility to enzymatic degradation. Endogenous GHRH is rapidly broken down by the enzyme dipeptidyl peptidase-IV (DPP-IV). polarispeptides.com The modification in Tesamorelin's structure makes it more resistant to this cleavage, resulting in a significantly longer plasma half-life. wikipedia.orgpolarispeptides.comfda.gov While endogenous GHRH has a half-life of approximately 6.8 minutes, Tesamorelin's half-life is reported to be between 26 and 38 minutes. medsafe.govt.nznih.gov
Table 1: Comparative Properties of Tesamorelin and Endogenous GHRH
| Feature | Tesamorelin | Endogenous GHRH (hGHRH) |
| Structure | Synthetic 44-amino acid peptide with a trans-3-hexenoic acid modification. wikipedia.orgmedsafe.govt.nz | Naturally occurring 44-amino acid peptide. polarispeptides.com |
| Stability | Resistant to DPP-IV degradation. wikipedia.orgpolarispeptides.com | Rapidly degraded by DPP-IV. polarispeptides.com |
| Half-life | 26-38 minutes. medsafe.govt.nznih.gov | ~6.8 minutes. medsafe.govt.nz |
| Receptor Binding | Binds to GHRH receptors on pituitary somatotrophs. corepeptides.comopenaccessjournals.com | Binds to GHRH receptors on pituitary somatotrophs. corepeptides.com |
| Mechanism of Action | Stimulates synthesis and pulsatile release of endogenous GH. corepeptides.comwikipedia.org | Stimulates synthesis and pulsatile release of endogenous GH. corepeptides.com |
Tesamorelin as a Modulator of Broader Metabolic Pathways in Research Models
Research has shown that Tesamorelin's influence extends beyond simple GH release, impacting various metabolic pathways. In research models, its administration leads to increased levels of insulin-like growth factor-1 (IGF-1), a downstream effector of GH. nih.govswolverine.com This elevation in IGF-1 is crucial for many of the observed metabolic effects. patsnap.com
Studies have investigated Tesamorelin's effects on glucose metabolism. While direct administration of GH can sometimes lead to insulin (B600854) resistance, the pulsatile release of GH stimulated by Tesamorelin appears to have a more nuanced effect. fda.gov Some short-term studies in healthy individuals have shown no significant changes in insulin-stimulated glucose uptake. nih.gov However, long-term effects and effects in different patient populations remain an area of active investigation.
Interplay with Other Endocrine Axes in Preclinical Studies (e.g., GH/IGF-1 axis)
The primary endocrine interaction of Tesamorelin is with the growth hormone/insulin-like growth factor-1 (GH/IGF-1) axis. By stimulating the pituitary to release GH, Tesamorelin subsequently increases the production of IGF-1, primarily in the liver. fda.govlivvnatural.com This axis is central to its mechanism of action and its effects on body composition and metabolism. wikipedia.org
Preclinical studies have also explored potential interactions with other endocrine systems. For instance, GH is known to have a relationship with the hypothalamic-pituitary-adrenal (HPA) axis, which regulates cortisol production. GH can inhibit the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11βHSD-1), which is responsible for converting inactive cortisone (B1669442) to active cortisol in tissues like the liver and adipose tissue. wikidoc.org By stimulating GH, Tesamorelin could potentially influence this pathway.
Immunogenicity Research in Non-Human Models or In Vitro Systems
As with any peptide-based therapeutic, there is a potential for an immune response. In preclinical studies involving rats and dogs, daily administration of Tesamorelin for several months resulted in the development of antibodies. portico.org However, these studies did not detect neutralizing antibodies, which are antibodies that would block the drug's effect. portico.org
In vitro studies have further examined the immunogenic profile of Tesamorelin. In these controlled laboratory settings, neutralizing antibodies to both Tesamorelin and endogenous hGHRH have been detected in a small percentage of samples from treated patients. wikidoc.orghres.ca Importantly, the presence of these antibodies in vitro did not appear to diminish the efficacy of the drug, as measured by changes in visceral adipose tissue and IGF-1 levels. wikidoc.org
Table 2: Immunogenicity Findings for Tesamorelin
| Study Type | Findings |
| Preclinical (Animal Models) | Development of non-neutralizing antibodies with chronic dosing. portico.org |
| In Vitro (Human Samples) | Detection of neutralizing antibodies to Tesamorelin and hGHRH in a low percentage of treated individuals. wikidoc.orghres.ca |
| Efficacy Correlation | No apparent impact of in vitro neutralizing antibodies on the reduction of visceral adipose tissue or IGF-1 levels. wikidoc.org |
Impact on Lipid Metabolism Regulation beyond direct lipolysis
Tesamorelin's influence on lipid metabolism is multifaceted and extends beyond the direct stimulation of lipolysis. While the breakdown of triglycerides in visceral fat is a primary effect, research has uncovered broader regulatory impacts. wikipedia.orgpatsnap.com
Furthermore, Tesamorelin has been shown to affect adipokines, which are hormones produced by fat cells that play a role in inflammation and metabolism. Research has demonstrated that reductions in visceral fat following Tesamorelin treatment are associated with an increase in adiponectin levels. aidsmap.comclinicaltrials.gov Adiponectin is known to have anti-inflammatory and insulin-sensitizing properties. Additionally, Tesamorelin has been associated with a decrease in tissue plasminogen activator (tPA) antigen, another marker linked to cardiovascular risk. nih.gov These changes in adipokines and other metabolic markers appear to be linked to the reduction in visceral adiposity rather than a direct effect of increased IGF-1. nih.gov
Future Directions and Broader Research Implications of Tesamorelin Analogs
Exploration of Novel Molecular Targets and Binding Partners
While tesamorelin's primary action is through the GHRH receptor in the pituitary gland, research is expanding to identify other potential molecular targets and binding partners. epodravina.hrmuddyrivernews.com The GHRH receptor is known to be present in various other tissues, suggesting that tesamorelin and its analogs could have direct effects beyond growth hormone secretion. researchgate.net Studies have shown that GHRH and its analogs can influence cell proliferation, survival, and differentiation through complex signaling networks in both endocrine and non-endocrine cells. nih.gov The identification of splice variants of the GHRH receptor, such as SV1, in different human tissues and neoplasms presents new targets for diagnosis and therapy. researchgate.netmdpi.com These receptor variants may mediate different responses to GHRH analogs, opening up possibilities for tissue-specific therapeutic interventions. researchgate.net
Future investigations may focus on:
Extra-pituitary GHRH receptors: Characterizing the function of GHRH receptors found in tissues like the myocardium, lymphocytes, and various tumors. researchgate.net
Downstream signaling pathways: Elucidating the full spectrum of intracellular signaling cascades activated by tesamorelin and its analogs, which may include pathways like Ras/Raf/ERK and PI3K/Akt in addition to the canonical cAMP/PKA pathway. nih.gov
Interactions with other cellular components: Investigating potential binding partners other than the GHRH receptor that could modulate the activity and effects of these peptides.
Rational Design and Synthesis of Next-Generation GHRH Analogs with Enhanced Specificity or Stability
A significant area of ongoing research is the rational design of new GHRH analogs with improved therapeutic properties. The initial development of tesamorelin involved modifying the human GHRH sequence to make it more resistant to enzymatic degradation, thereby increasing its half-life. nih.gov Building on this, researchers are now employing advanced chemical and biological synthesis techniques to create next-generation analogs. nih.gov
Key strategies in this area include:
Structural modifications: Incorporating non-canonical amino acids, cyclization, and terminal functionalization to enhance metabolic stability and resistance to proteolysis. nih.gov
Computational modeling: Utilizing computational design strategies to identify the molecular determinants of GHRH activity and to design novel agonists and antagonists. acs.org High-resolution structural data, such as the cryo-electron microscopy structure of the GHRH-GHRHR-Gs complex, provides a detailed blueprint for structure-based drug design. researchgate.net
Targeted delivery: Developing conjugates of GHRH analogs with other molecules to target specific tissues or cell types, such as conjugating them with cytotoxic agents to target cancer cells that overexpress GHRH receptors. mdpi.com
The goal is to develop analogs with greater specificity for certain receptor subtypes or tissues, potentially minimizing off-target effects and maximizing therapeutic benefit. nih.gov
| Design Strategy | Objective | Example/Method | Reference |
|---|---|---|---|
| Enhanced Stability | Increase resistance to enzymatic degradation and extend half-life. | Modification of the N-terminus, as seen in tesamorelin's hexenoyl moiety. | nih.gov |
| Increased Potency | Improve binding affinity and activation of the GHRH receptor. | Substitution of amino acids at key positions in the peptide sequence. | nih.gov |
| Tissue Specificity | Target specific cell types or organs to localize effects. | Conjugation to targeting moieties that recognize receptors on specific cells. | mdpi.com |
| Modified Release Profile | Control the duration of action. | Development of long-acting release formulations. | nih.gov |
Application of Tesamorelin-Derived Insights to Other Peptide-Based Research
The knowledge gained from the development and study of tesamorelin is proving valuable for the broader field of peptide therapeutics. Peptides are a transformative class of biopharmaceuticals due to their high target specificity and structural versatility. nih.gov The challenges overcome in creating a stable and effective GHRH analog like tesamorelin offer important lessons for other peptide-based drug development programs. nih.gov
These insights are being applied in several ways:
Improving peptide stability: The strategies used to protect tesamorelin from degradation can be adapted for other therapeutic peptides that face similar challenges.
Receptor engagement: Understanding how tesamorelin interacts with the GHRH receptor can inform the design of other peptides that target G protein-coupled receptors. researchgate.net
Modulating biological pathways: The ability of tesamorelin to influence metabolic and regenerative processes provides a model for developing other peptides to treat a range of conditions, including metabolic disorders, cancer, and infectious diseases. epodravina.hrnih.govportal.hr
Investigation of Tesamorelin in New Preclinical Models of Metabolic and Cellular Dysregulation
While tesamorelin is approved for reducing excess abdominal fat in HIV-infected patients, its potential applications are being explored in a variety of other preclinical models of metabolic and cellular dysfunction. nih.govlivvnatural.com These investigations aim to leverage its known effects on growth hormone secretion and metabolism to address other health conditions.
Current areas of preclinical research include:
Non-alcoholic fatty liver disease (NAFLD): Studies have shown that tesamorelin can reduce liver fat and prevent the progression of liver fibrosis. livvnatural.comnih.govnih.gov
Obesity and Insulin (B600854) Resistance: Tesamorelin is being investigated for its potential to improve metabolic parameters in obesity and insulin resistance, beyond the context of HIV. livvnatural.comlivvnatural.com
Cognitive function: The role of growth hormone in neurogenesis and synaptic plasticity has prompted research into tesamorelin's potential to improve cognitive function, particularly in the context of aging and HIV-associated neurocognitive disorders. muddyrivernews.comclinicaltrials.gov
Cancer: The expression of GHRH receptors on various cancer cells has led to the development of GHRH antagonists to inhibit tumor growth. nih.govmdpi.com Conversely, the effects of GHRH agonists like tesamorelin in different cancer models are also an area of investigation.
A study using a rat model of combined antiretroviral therapy (cART)-associated metabolic dysregulation found that co-administration of tesamorelin reversed the obesogenic effects and metabolic derangements induced by a low-protein, high-calorie diet and cART. plos.org This suggests a potential role for tesamorelin in mitigating the metabolic side effects of certain medications. plos.org
Integration of Omics Data (e.g., Transcriptomics) in Understanding Tesamorelin's Biological Footprint
To gain a more comprehensive understanding of the biological effects of tesamorelin, researchers are increasingly turning to "omics" technologies. These approaches, which include genomics, transcriptomics, proteomics, and metabolomics, provide a global view of the molecular changes that occur in response to a drug. biorxiv.org
A recent study used transcriptomics to analyze the effects of tesamorelin on the liver tissue of individuals with HIV-associated NAFLD. nih.gov The results showed that tesamorelin treatment led to significant changes in the expression of genes involved in inflammation and tissue repair. Specifically, pathways related to hepatic inflammation were downregulated, while changes in gene expression suggested a reduction in fibrogenesis. nih.gov This type of multi-omics approach can help to:
Identify novel biomarkers of drug response.
Uncover the complex molecular mechanisms underlying the therapeutic effects of a drug.
Reveal potential new therapeutic targets.
The integration of different omics datasets is a powerful strategy for characterizing complex biological systems and diseases. frontiersin.org
| Biological Process | Observed Change in Gene Expression | Potential Implication | Reference |
|---|---|---|---|
| Hepatic Inflammation | Downregulation of inflammatory pathways. | Reduction in liver inflammation. | nih.gov |
| Tissue Repair/Fibrosis | Reduced expression of genes involved in fibrogenesis. | Blunting of the fibrogenic process in the liver. | nih.gov |
| Cell Division | Downregulation of minichromosome maintenance genes (MCM2, MCM6). | Potential protective effect against hepatocellular carcinoma. | nih.gov |
Advancements in Analytical and Characterization Techniques for Peptide Therapeutics
The development and manufacturing of peptide therapeutics like tesamorelin rely on sophisticated analytical techniques to ensure their quality, purity, and stability. Continuous advancements in these methods are crucial for the entire lifecycle of peptide drugs. ijpsjournal.com
Key analytical techniques and recent advancements include:
Mass Spectrometry (MS): MS is an indispensable tool for peptide analysis, providing detailed information on molecular structure, sequence, and modifications. ijpsjournal.combiopharmaspec.com Techniques like MALDI-MS and ESI-MS are routinely used, and newer platforms offer even greater sensitivity and the ability to distinguish between isobaric amino acids. biopharmaspec.com
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These chromatographic methods are the gold standard for assessing the purity of peptides and detecting any impurities or degradation products. The development of mixed-mode chromatography, such as HILIC/CEX, offers enhanced separation of complex peptide mixtures. mdpi.com
Spectroscopic Methods: Techniques like circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy provide valuable information about the secondary and tertiary structure of peptides, which is critical for their biological function. ijpsjournal.com
Other Techniques: Differential scanning calorimetry (DSC) is used to assess the thermal stability of peptides, while isoelectric focusing (IEF) can separate peptides based on their isoelectric point. ijpsjournal.commdpi.com
These advanced analytical methods are essential for the characterization of new GHRH analogs, the optimization of manufacturing processes, and ensuring the safety and efficacy of the final drug product. ijpsjournal.combiopharmaspec.com
Q & A
Q. What strategies validate this compound’s off-target effects on glucose metabolism in preclinical models?
- Methodological Guidance : Combine transcriptomic profiling (e.g., RNA sequencing of liver tissue) with functional assays (e.g., hyperinsulinemic-euglycemic clamps). Validate findings using orthogonal methods (e.g., CRISPR-mediated gene knockout in cell lines) .
- Data Conflict Resolution : Cross-reference results with public databases (e.g., ClinVar for genetic variants affecting drug response) to contextualize discrepancies .
又快有准查文献|一个做文献综述的神仙网站:research rabbit01:21
Methodological Best Practices
Q. How should researchers address batch variability in tesamorelin synthesis for preclinical studies?
- Guidance : Characterize drug purity via HPLC and mass spectrometry for each batch. Include negative controls (e.g., vehicle-only groups) and document lot numbers in supplementary materials .
Q. What tools facilitate systematic reviews of this compound’s safety profile across disparate datasets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
